CWP232204
Description
Properties
Molecular Formula |
C27H33F3N4O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
CWP232204; CWP 232204; CWP-232204.; NONE |
Origin of Product |
United States |
Cwp232204 and Its Interaction with the Canonical Wnt/β Catenin Pathway
Identification of this compound as an Active Metabolite in Research Contexts
In research settings, this compound has been identified as the active metabolite of the small-molecule prodrug CWP232291 (also referred to as CWP291). Upon administration, CWP232291 is converted to its active form, this compound, in serum unizg.hrnih.gov. This metabolic conversion is a key aspect of how the compound exerts its biological effects in research and preclinical studies unizg.hrnih.gov. Pharmacokinetic studies have indicated a rapid conversion of CWP232291 to this compound . Plasma concentrations of this compound have been observed to decrease in a multi-exponential manner following administration, and the compound has shown pharmacokinetic linearity in some studies researchgate.netresearchgate.net. The terminal half-life of this compound has been reported to be approximately 12 hours researchgate.netresearchgate.net.
Characterization of this compound as a Canonical Wnt Signaling Inhibitor
This compound is characterized as a specific inhibitor of the canonical Wnt signaling pathway unizg.hr. The canonical Wnt pathway is primarily mediated by the protein β-catenin. In the absence of Wnt signals, β-catenin is typically part of a destruction complex that leads to its degradation. When Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, the destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus. Nuclear β-catenin then interacts with T cell factor/lymphoid enhancer factor-1 (TCF/LEF1) transcription factors to activate the expression of Wnt target genes.
This compound modulates this pathway by inducing the degradation of β-catenin unizg.hr. Molecular studies have demonstrated that this compound can induce endoplasmic reticulum (ER) stress . This ER stress leads to the activation of caspases, which in turn contribute to the reduction in β-catenin concentration . The resulting decrease in β-catenin levels dampens the expression of Wnt target genes . This mechanism culminates in the selective induction of apoptosis in certain cell types .
Furthermore, this compound has been shown to promote apoptosis through binding to Src-Associated substrate in Mitosis of 68 kDa (Sam68), an RNA-binding protein. This interaction can also contribute to the suppression of anti-apoptotic genes, such as survivin. Research using reporter gene assays, such as the TOPflash reporter assay in HEK293 cells, has demonstrated the inhibitory activity of CWP232291 (and thus its active metabolite this compound) on Wnt signaling, showing a dose-dependent reduction in promoter activity induced by Wnt-3a-conditioned media unizg.hr.
Preclinical studies have investigated the effects of CWP232291, acting through this compound, in various research models. For instance, studies in multiple myeloma cell lines (e.g., RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM) have shown potent growth inhibitory activity unizg.hr. Treatment of these cells with CWP232291 has been observed to downregulate the expression of Wnt target genes like survivin and induce apoptosis, indicated by the activation of caspase-3 and PARP cleavage unizg.hr. In ovarian cancer research, CWP232291 has demonstrated the ability to attenuate cancer growth by inhibiting β-catenin and activating the ER stress pathway.
The inhibitory effect on β-catenin-mediated transcriptional activity is a key characteristic of this compound's modulation of Wnt signaling. This inhibition prevents the transcription of genes necessary for processes like cell growth, potentially leading to the suppression of cancer cell growth in research models where Wnt signaling is aberrantly activated unizg.hr.
Research Findings on Wnt Inhibition by CWP232291 (acting via this compound)
| Cell Line (Research Context) | Effect on Wnt Signaling | Observed Outcome | Relevant Data (Example) | Source |
| HEK293 | Reduces TOPflash reporter activity | Inhibition of β-catenin-mediated transcription | IC50 = 273 nM (for CWP232291) unizg.hr | unizg.hr |
| Multiple Myeloma Cell Lines | Promotes β-catenin degradation, downregulates Wnt target genes | Growth inhibition, induction of apoptosis | IC50 values 13-73 nM (for CWP232291) unizg.hr | unizg.hr |
| Ovarian Cancer Cell Lines | Inhibits β-catenin, activates ER stress | Attenuation of cancer growth, induction of apoptosis | Demonstrated in vitro and in vivo |
Note: Data presented for CWP232291 reflects its activity via the active metabolite this compound.
The research findings collectively characterize this compound as a modulator that inhibits canonical Wnt signaling, primarily through inducing β-catenin degradation via ER stress and caspase activation, and by interacting with proteins like Sam68.
Molecular and Cellular Mechanisms of Cwp232204 Action
β-Catenin Destabilization and Degradation Pathways
A central mechanism by which CWP232204 inhibits Wnt signaling is by promoting the destabilization and subsequent degradation of β-catenin. medkoo.comnih.govashpublications.org In the absence of Wnt ligands, β-catenin levels are kept low through its constant phosphorylation by a destruction complex, leading to its ubiquitination and proteasomal degradation. nih.govfrontiersin.org Wnt ligand binding disrupts this complex, allowing β-catenin to accumulate and translocate to the nucleus. nih.gov this compound counteracts this process.
Induction of β-Catenin Proteasomal Degradation
This compound induces the degradation of β-catenin. medkoo.comashpublications.org This degradation is a key step in inhibiting the Wnt pathway, as it reduces the amount of β-catenin available to translocate to the nucleus and activate transcription. The active form of this compound has been shown to bind to Src-associated substrate in Mitosis of 68 kDa (SAM68), which is involved in regulating TCF alternative splicing and promotes β-catenin degradation. nih.govnih.gov The β-catenin degrader approach utilizes molecules that bind to soluble β-catenin and target it to the proteasome for degradation. parabilismed.com
Inhibition of β-Catenin/TCF-Mediated Transcriptional Activity
Following its accumulation in the cytoplasm, unphosphorylated β-catenin translocates to the nucleus and forms a complex with T cell-specific factor (TCF)/lymphoid enhancer-binding factor (LEF) transcription factors and co-activators. nih.govfrontiersin.orgnih.govtandfonline.com This complex then activates the transcription of Wnt target genes. nih.govfrontiersin.orgnih.govtandfonline.com this compound prevents this activation by reducing nuclear β-catenin levels through degradation, thereby inhibiting β-catenin-dependent activation of transcription. medkoo.comnih.gov Studies using reporter gene assays have demonstrated that CWP232291 treatment dose-dependently reduces the promoter activity of TOPflash, a reporter for Wnt/β-catenin activity. medkoo.com
Regulation of Wnt Target Gene Expression
The inhibition of β-catenin/TCF-mediated transcriptional activity by this compound leads to the downregulation of a wide range of Wnt target genes. medkoo.com These genes are often involved in processes that promote cell proliferation and survival. medkoo.com
Downregulation of Pro-Proliferative and Anti-Apoptotic Genes (e.g., Survivin, MYC, Cyclin D1)
This compound treatment results in the downregulated expression of key Wnt target genes known to promote proliferation and inhibit apoptosis. medkoo.com Examples of such genes include survivin, MYC, and Cyclin D1. medkoo.comijbs.commdpi.comnih.gov These genes are critical for cell cycle progression and survival, and their reduced expression contributes to the anti-proliferative and pro-apoptotic effects of this compound. medkoo.comijbs.commdpi.comnih.gov Studies have shown that treatment with CWP232291 leads to downregulated expression of survivin by triggering the degradation of β-catenin. medkoo.com The suppression of anti-apoptotic genes like survivin can also be partially attributed to this compound's function of promoting cancer cell apoptosis through binding to SAM68. frontiersin.org MYC and Cyclin D1 are also well-established downstream targets of the Wnt/β-catenin pathway, playing roles in cell growth and proliferation. ijbs.commdpi.comnih.govresearchgate.netsapiencetherapeutics.com
Induction of Endoplasmic Reticulum (ER) Stress Response
Molecular studies have indicated that this compound induces endoplasmic reticulum (ER) stress. nih.govashpublications.orgresearchgate.net The ER is a critical organelle involved in protein folding and lipid synthesis, and the accumulation of unfolded or misfolded proteins within the ER lumen triggers the ER stress response. oncotarget.comnih.gov
Upregulation of Proapoptotic ER Stress Markers (e.g., CHOP)
This compound has been shown to induce endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle involved in protein synthesis, folding, modification, lipid synthesis, and calcium storage. researchgate.netfrontiersin.org Accumulation of unfolded proteins in the ER leads to ER stress, triggering the unfolded protein response (UPR) to restore homeostasis. researchgate.netfrontiersin.orgmdpi.comnih.gov However, prolonged or unresolved ER stress can activate apoptosis signaling pathways. researchgate.netnih.gov
A key mediator of ER stress-induced apoptosis is the CCAAT-enhancer-binding protein homologous protein (CHOP), a transcription factor. researchgate.netnih.gov CHOP expression is induced by ER stress through several pathways, including the PERK/eIF2α/ATF4 and ATF6 pathways. researchgate.netfrontiersin.orgmdpi.comfrontiersin.org Once activated, CHOP can trigger the endogenous apoptosis pathway, promote cell apoptosis by inhibiting anti-apoptotic proteins like BCL-2, and initiate the exogenous apoptosis pathway through death receptors like DR4 and DR5. researchgate.netfrontiersin.org While this compound is known to induce ER stress nih.gov, the direct upregulation of CHOP specifically by this compound is a likely downstream effect of this induced ER stress, consistent with the known mechanisms linking ER stress to CHOP activation and apoptosis. researchgate.netfrontiersin.orgmdpi.comnih.govfrontiersin.org
Apoptosis Induction Pathways
A significant aspect of this compound's mechanism is its ability to induce apoptosis in selective cancer cells. cancer.govsemanticscholar.org This process involves the activation of key enzymatic cascades and the cleavage of vital cellular substrates.
Activation of Caspase Cascades (e.g., Caspase-3)
Treatment with this compound has been reported to result in the activation of caspase-3. medkoo.comnih.gov Caspase-3 is a critical executioner caspase that plays a central role in the final stages of apoptosis by cleaving various cellular proteins. The activation of caspase-3 is a hallmark of cells undergoing apoptosis.
Cleavage of Apoptosis-Related Substrates (e.g., PARP)
Further evidence of apoptosis induction by this compound is the observed cleavage of PARP (Poly (ADP-ribose) polymerase). medkoo.comnih.gov PARP is a nuclear enzyme involved in DNA repair and is a major substrate for activated caspases, particularly caspase-3 and caspase-7, during apoptosis. cellsignal.comnih.gov Cleavage of the 116 kDa form of PARP-1 at the DEVD site generates characteristic 85 kDa and 24 kDa fragments, facilitating cellular disassembly and serving as a marker of apoptosis. cellsignal.comnih.gov
Molecular Interactions of this compound
This compound exerts its effects, at least in part, through specific binding interactions with intracellular proteins.
Binding to Src-Associated Substrate in Mitosis of 68 kDa (Sam68)
The active form, this compound, is known to bind to Src-associated substrate in Mitosis of 68 kDa (Sam68), also known as KHDRBS1. cancer.govnih.govsemanticscholar.orgnih.gov Sam68 is an RNA-binding protein belonging to the signal transduction and activation of RNA (STAR) family. cancer.govsemanticscholar.org It plays a key role in various cellular processes, including cell cycle progression and apoptosis, and is often upregulated in many types of cancer cells, where its expression is associated with increased cell proliferation and survival. cancer.govsemanticscholar.org The interaction between this compound and Sam68 is implicated in the induction of apoptosis in selective cancer cells. cancer.govsemanticscholar.org This apoptosis mediated by this compound-Sam68 interaction can be attributed to mechanisms such as alternative splicing of the BCL-2 apoptosis gene, shifting the balance towards pro-apoptotic isoforms, and the down-regulation of anti-apoptotic proteins like survivin. cancer.govsemanticscholar.org
Table 1: Summary of this compound's Molecular and Cellular Effects
| Mechanism | Observed Effect | Supporting Evidence |
| Induction of ER Stress | Leads to cellular stress response | This compound induces ER stress. nih.gov |
| Upregulation of Proapoptotic ER Stress Markers | Implied increase in CHOP expression | ER stress is known to upregulate CHOP. researchgate.netmdpi.comfrontiersin.org |
| Activation of Caspase Cascades | Activation of Caspase-3 | This compound treatment activates caspase-3. medkoo.comnih.gov |
| Cleavage of Apoptosis-Related Substrates | Cleavage of PARP | This compound treatment causes PARP cleavage. medkoo.comnih.gov |
| Molecular Interaction | Binding to Sam68 | This compound binds to Sam68. cancer.govnih.govsemanticscholar.orgnih.gov |
Biological Effects of Cwp232204 in Preclinical Disease Models
Regulation of Cellular Proliferation and Growth
Preclinical studies have shown that CWP232204 inhibits the proliferation and growth of various cancer cell lines. medkoo.comnih.gov This is primarily achieved through the degradation of beta-catenin, which subsequently downregulates the expression of Wnt target genes involved in promoting cell growth and survival. medkoo.comresearchgate.net For instance, treatment with CWP232291 (leading to the active this compound) in multiple myeloma (MM) cell lines resulted in potent growth inhibitory activity with IC50 values ranging from 13 to 73 nM. medkoo.com In ovarian cancer, CWP232291 significantly attenuated cancer growth in cell lines and patient-derived organoids. nih.gov Studies in prostate cancer cell lines (PC3, DU145, LNCaP, and 22Rv1) also demonstrated that CWP232291 inhibited cell proliferation. researchgate.net
Modulation of Apoptotic Processes in Malignant Cell Lines
This compound is known to induce apoptosis in selective cancer cells. tandfonline.comashpublications.orgnih.gov This is mediated through several mechanisms, including the induction of endoplasmic reticulum (ER) stress and the activation of caspases, which lead to beta-catenin degradation. ashpublications.orgnih.gov Additionally, the binding of this compound to Sam68 contributes to apoptosis induction. tandfonline.comnih.govcancer.gov Downregulation of anti-apoptotic proteins like survivin, a Wnt-driven gene, also plays a role in the apoptotic effects of this compound. tandfonline.comnih.govcancer.govresearchgate.net Studies in MM cells treated with CWP232291 showed activation of caspase-3 and PARP cleavage, indicative of apoptosis induction. medkoo.com In prostate cancer cell lines, CWP232291 significantly increased apoptosis, accompanied by increased cleaved caspase-3 and cleaved PARP. researchgate.net
Data on Apoptosis Induction by CWP232291 in Prostate Cancer Cell Lines:
| Cell Line | IC50 of CWP232291 | Apoptosis Induction (vs Control) at IC50 |
| PC3 | 200 nM | Significantly increased |
| DU145 | 400 nM | Significantly increased |
| LNCaP | 60 nM | Significantly increased |
| 22Rv1 | 70 nM | Significantly increased |
| *Data derived from preclinical studies on CWP232291, which is converted to the active this compound. researchgate.net |
Impact on Cancer Stem Cell Phenotypes and Self-Renewal
The Wnt/beta-catenin signaling pathway is critical for the maintenance and self-renewal of cancer stem cells (CSCs), which are implicated in tumor initiation, progression, metastasis, and therapeutic resistance. tandfonline.comtandfonline.comnih.govnih.govresearchgate.net By inhibiting this pathway, this compound has the potential to impact CSC populations. Preclinical studies suggest that targeting Wnt signaling can lead to the eradication of earlier progenitors. researchgate.netashpublications.org While direct detailed data on this compound's specific impact on CSC markers like CD44 and CD133 in all contexts were not extensively detailed in the immediate search results, the known role of Wnt inhibition in affecting CSCs strongly suggests this as a key area of impact for this compound. nih.govnih.gov One source mentions that CWP232291 inhibits breast/liver cancer stem cells and reduces CD44+/CD133+ populations in hepatocellular carcinoma.
Influence on Metastatic Potentials and Cell Motility
Aberrant Wnt signaling promotes epithelial-mesenchymal transition (EMT), a process that contributes to invasion and metastatic dissemination. tandfonline.comtandfonline.com The Wnt/beta-catenin pathway also regulates cell morphology and motility. medkoo.com Inhibition of this pathway by this compound is therefore expected to influence metastatic potentials and cell motility. Preclinical studies have shown that CWP232291 reduces metastasis in colon cancer.
Effects on Therapeutic Resistance Mechanisms
The Wnt/beta-catenin pathway is involved in therapeutic resistance in various cancers. nih.govarpa-h.govnih.gov Targeting this pathway can sensitize cancer cells to chemotherapy and potentially overcome resistance. ashpublications.org this compound's ability to inhibit Wnt signaling suggests its potential in mitigating therapeutic resistance. Preclinical studies have demonstrated the efficacy of CWP232291 against chemotherapy-resistant models. Specifically, it was found to be effective against cisplatin-resistant ovarian cancer cells, indicating its potential in combination therapies. CWP232291 also showed activity in docetaxel-resistant castration-resistant prostate cancer (CRPC) xenografts and suppressed the growth of primary prostate cancer cells from a patient who had progressed after enzalutamide. researchgate.net
Investigation of Cwp232204 in Specific Disease Pathologies Preclinical Focus
Hematologic Malignancies Research Models
Preclinical investigations of CWP232291 (CWP232204) have shown significant antineoplastic activity in AML cell cultures and animal models, including bone marrow engraftment models. nih.gov Various models are employed in AML research, such as patient-derived xenografts (PDXs), induced pluripotent stem cells (iPSCs), genetically engineered human primary hematopoietic stem and progenitor cells (HSPCs), and murine models. nih.govnih.gov
The mechanism of action of this compound involves the induction of apoptosis in cancer cells through the degradation of β-catenin and the subsequent dampening of Wnt target gene expression. nih.gov This process leads to selective cancer cell death. nih.gov While specific quantitative preclinical data solely focused on this compound's effect on AML blast proliferation and viability from the provided snippets for inclusion in a data table is limited, the described mechanism and reported significant antineoplastic activity in AML cell cultures confirm its impact on these cellular processes. mdpi-res.comnih.gov Studies on related hematologic malignancies like multiple myeloma have shown that treatment with CWP232291 results in the activation of caspase-3 and PARP cleavage, indicative of apoptosis induction, a mechanism likely relevant to AML blasts given the shared pathway involvement. mdpi-res.com
The Wnt pathway plays a role in regulating the self-renewal and differentiation of both normal and transformed hematopoietic stem and progenitor cells. The proposed mechanism of action for CWP232291 is aimed at eradicating earlier progenitors by blocking the Wnt pathway. nih.gov Leukemia stem cells (LSCs) are considered the cells that initiate and drive the growth of AML. LSCs and normal HSCs are known to compete for niches within the bone marrow microenvironment. Research highlights the importance of the CXCL12/CXCR4 signaling axis in maintaining HSCs in bone marrow niches and in the interaction between AML progenitors or LSCs and the surrounding stroma. While preclinical studies of this compound target earlier progenitors nih.gov, detailed preclinical data specifically quantifying or contrasting its influence on normal HSC dynamics versus LSCs in the provided search results are not available for presentation in data tables. Studies in AML patients have modeled the competition between HSCs and LSCs post-chemotherapy, suggesting that the reduction in LSCs following therapy can lead to an expansion of HSCs due to niche competition.
CWP232291 has been investigated in preclinical studies, and a Phase 1 clinical trial included patients diagnosed with myelodysplastic syndromes, a group of hematological disorders characterized by ineffective blood cell production and an elevated risk of progression to AML. nih.gov Preclinical models for studying MDS include humanized models such as PDXs, iPSCs, and genetically engineered HSPCs. nih.gov Immune dysregulation is recognized as a factor contributing to ineffective hematopoiesis in some MDS patients. While MDS patients were included in clinical investigations of CWP232291 nih.gov, specific detailed preclinical findings or data tables concerning this compound in MDS models were not found in the provided search results.
Preclinical investigations of CWP232291 (and likely this compound) have been conducted in multiple myeloma models. mdpi-res.com In these studies, MM cells treated with CWP232291 exhibited downregulated expression of Wnt target genes, including survivin, through the induction of β-catenin degradation. mdpi-res.com Treatment also led to the activation of caspase-3 and PARP cleavage, signifying the induction of apoptosis. mdpi-res.com Studies in OPM-2 tumor-bearing mice demonstrated potent induction of apoptosis and a significant decrease in plasma M protein levels following administration of CWP232291. mdpi-res.com These preclinical findings suggest an impressive anti-tumor profile for CWP232291 in MM models. mdpi-res.com MM cell lines, such as ANBL-6, MM.1S, U-266, and RPMI-8226, and murine models are commonly used to study the disease.
The following table summarizes preclinical findings in the OPM-2 multiple myeloma mouse model:
| Model System | Treatment | Observed Effects | Indication of Apoptosis |
| OPM-2 Tumor-Bearing Mice mdpi-res.com | CWP232291 | Potent induction of apoptosis mdpi-res.com, Significant decrease in plasma M protein levels mdpi-res.com | Caspase-3 and PARP cleavage mdpi-res.com |
Effects on Blast Cell Proliferation and Viability
Solid Tumor Research Models
Ovarian Cancer Models
Preclinical studies have investigated the effects of CWP232291 in various ovarian cancer models, including in vitro and in vivo systems, as well as cisplatin-resistant cell lines and patient-derived organoids nih.govmdpi-res.com. The rationale for these investigations stems from the observed aberrant activation of the Wnt/β-catenin signaling pathway in ovarian cancer, suggesting that targeting this pathway could be a therapeutic strategy nih.govmdpi-res.com. CWP232291 is characterized as a small molecule β-catenin inhibitor nih.govmdpi-res.com.
Attenuation of Tumorigenesis in in vitro and in vivo Systems
CWP232291 has demonstrated the ability to suppress ovarian cancer growth in both in vitro and in vivo settings nih.govmdpi-res.com. In vitro studies utilizing a panel of eight ovarian cancer cell lines of different histological subtypes showed that CWP232291 could significantly attenuate cell growth in a dose- and time-dependent manner nih.gov.
In vivo investigations using PA-1-derived tumor xenografts further validated the tumor-suppressive function of CWP232291 nih.gov. Results indicated that CWP232291 could significantly reduce tumor growth in these models through the inhibition of β-catenin nih.govmdpi-res.com.
Beyond its effects on β-catenin, this compound is reported to promote the apoptosis of cancer cells, potentially through binding to Src-Associated substrate in Mitosis of 68 kDa (Sam68) nih.govnih.gov. This function is also partially attributed to the suppression of anti-apoptotic genes such as survivin nih.gov.
Effects on Cisplatin-Resistant Ovarian Cancer Cells
A critical aspect of ovarian cancer treatment is the frequent development of resistance to platinum-based chemotherapy, such as cisplatin (B142131) nih.gov. Preclinical studies have explored the effectiveness of CWP232291 in ovarian cancer cells that have developed resistance to cisplatin nih.govmdpi-res.com.
Research indicates that CWP232291 was able to suppress the growth of cisplatin-resistant ovarian cancer cell lines nih.govmdpi-res.com. This suggests that targeting the Wnt/β-catenin pathway with compounds like CWP232291 could offer a potential therapeutic avenue for overcoming cisplatin resistance in ovarian cancer nih.govmdpi-res.com. Mechanisms of cisplatin resistance in ovarian cancer are multifactorial and complex, involving various molecular and tumor microenvironment-related factors nih.gov.
Utility in Patient-Derived Organoid Models
Patient-derived organoids (PDOs) are increasingly recognized as valuable preclinical models that better retain the genetic heterogeneity and mimic the 3D culture microenvironment of original tumors, offering potential for identifying effective therapeutics for individual patients nih.gov.
Studies utilizing ovarian cancer patient-derived organoids have shown that CWP232291 can suppress their growth nih.govmdpi-res.com. For instance, in one study, twenty patient-derived organoids were established and treated with CWP232291. Nine out of twenty organoids showed sensitivity to CWP232291, defined as over 50% growth inhibition. In comparison, only four out of twenty were sensitive to cisplatin in the same study. This highlights the potential utility of CWP232291 in models that more closely resemble the clinical setting and suggests its activity in diverse patient samples nih.govmdpi-res.com.
Castration-Resistant Prostate Cancer (CRPC) Models
Castration-resistant prostate cancer (CRPC) represents a lethal form of the disease that progresses despite androgen deprivation therapy. The androgen receptor (AR) signaling axis plays a central role in CRPC development and progression. Preclinical investigations have explored the effects of CWP232291 in CRPC models.
Impact on Tumor Growth and Cellular Viability
CWP232291 has demonstrated antitumor activity in prostate cancer cell lines and primary cells derived from CRPC patients. Studies have shown that CWP232291 can inhibit the growth of androgen-independent prostate cancer cells, including those resistant to docetaxel. For example, CWP232291 inhibited the growth of 22Rv1 and VCaP cells, which are AR-positive and androgen-independent, in a manner similar to docetaxel.
The compound's impact on cellular viability has been assessed, showing induction of apoptotic cell death. CWP232291 has been shown to induce endoplasmic reticulum (ER) stress, leading to the upregulation of the proapoptotic protein CHOP and activation of caspase-3-dependent apoptosis.
Antitumor efficacy of CWP232291 has also been observed in vivo using CRPC xenograft mouse models.
Modulation of Androgen Receptor Signaling in CRPC
Persistent AR activity is a key mechanism driving CRPC. CWP232291 has been investigated for its effects on AR signaling in prostate cancer cells.
Research indicates that CWP232291 can downregulate the expression of AR and its splice variants in prostate cancer cells, such as 22Rv1 and LNCaP. This modulation of AR signaling is considered a significant aspect of CWP232291's mechanism of action in CRPC, in addition to its effects on Wnt/β-catenin signaling and induction of ER stress.
The WNT/β-catenin pathway is considered a promising therapeutic target in CRPC, partly due to its role in regulating cancer stem cells, which are not dependent on androgen for viability. CWP232291's suppression of β-catenin and WNT target genes like survivin further contributes to its potential in targeting CRPC.
Compound Information
| Compound Name | PubChem CID |
| CWP232291 | 90301078 |
Data Tables
Synergistic and Combinatorial Approaches in Preclinical Research
Combination with Established Chemotherapeutic Agents
While specific detailed data tables on CWP232204 combinations with a broad range of established chemotherapeutic agents were not extensively available in the search results, the principle of combining Wnt pathway inhibition with chemotherapy is supported by the observed sensitization of cancer cells and efficacy in resistant models ashpublications.org. The mechanism often involves targeting cancer stem cells which are implicated in chemoresistance tandfonline.com.
Synergistic Interactions with Targeted Therapies (e.g., AR inhibitors, proteasome inhibitors)
Preclinical investigations have also explored combining this compound with targeted therapies.
Androgen Receptor (AR) Inhibitors: Studies in prostate cancer have shown that CWP232291 can suppress the expression of β-catenin and Wnt target genes, as well as downregulate the Androgen Receptor (AR) and its splice variants in prostate cancer cells nih.gov. Synergy between β-catenin and AR signaling has been documented, and AR-expressing prostate cancer cells have shown greater sensitivity to CWP232291 nih.govresearchgate.net. This suggests a potential for synergistic interaction when combining this compound with AR inhibitors, particularly in castration-resistant prostate cancer (CRPC) where AR-dependent mechanisms play a significant role in resistance nih.gov.
Preclinical Data: CWP232291 Sensitivity in Prostate Cancer Cells
| Cell Line (AR Status) | Sensitivity to CWP232291 |
| LNCaP (AR-expressing) | More sensitive nih.gov |
| 22Rv1 (AR-expressing) | More sensitive nih.gov |
| VCaP (AR-expressing) | More sensitive nih.gov |
| PC3 (AR-negative) | Less sensitive nih.gov |
| DU145 (AR-negative) | Less sensitive nih.gov |
Proteasome Inhibitors: The search results did not provide specific preclinical data on the combination of this compound with proteasome inhibitors. However, the general principle of combining proteasome inhibitors with other signaling pathway inhibitors has shown promise in preclinical models for various cancers, including multiple myeloma nih.gov. Proteasome inhibitors can have pleiotropic effects on various signaling pathways, leading to synergistic or additive activities with other therapies nih.gov. Further preclinical research would be required to determine the potential for synergistic interactions between this compound and proteasome inhibitors.
Mechanistic Basis of Enhanced Biological Responses in Combination Studies
The enhanced biological responses observed in combination studies with this compound are primarily linked to its mechanism of inhibiting the Wnt/β-catenin pathway and the interplay between this pathway and others crucial for cancer cell survival and resistance.
This compound induces endoplasmic reticulum (ER) stress, leading to the activation of caspases and a reduction in β-catenin concentration ashpublications.org. This dampening of Wnt target gene expression culminates in selective cancer cell apoptosis ashpublications.org. In combination therapies, this mechanism can complement the effects of other agents.
For instance, in prostate cancer, the synergy between β-catenin and AR signaling means that inhibiting one pathway can impact the other, potentially leading to a more profound anti-tumor effect than targeting either pathway alone nih.gov. CWP232291's ability to downregulate both β-catenin and AR contributes to its activity in AR-expressing prostate cancer cells nih.gov.
Furthermore, Wnt signaling is known to play a role in maintaining cancer stem cells, which are often resistant to conventional chemotherapy tandfonline.com. Combining Wnt pathway inhibition with chemotherapy can potentially target both the bulk tumor cells and the chemotherapy-resistant stem cell population, leading to improved outcomes ashpublications.org. The interconnectedness and crosstalk between different signaling pathways highlight the rationale for combination therapies to overcome potential resistance mechanisms tandfonline.com.
The induction of ER stress by this compound can also contribute to synergistic effects. The unfolded protein response (UPR), an ER stress-induced signaling cascade, is critical for cancer cell survival and adaptation ashpublications.org. Modulating ER stress in combination with other therapies could enhance cell death.
While detailed mechanistic data specifically on this compound combinations beyond its core mechanism of Wnt inhibition and ER stress induction were not extensively found, the preclinical rationale for its use in combination lies in its ability to target a key pathway involved in cancer progression and resistance, thereby potentially enhancing the efficacy of other anti-cancer agents.
Methodological Approaches in Cwp232204 Research
In Vitro Cellular Models and Assays
In vitro studies using various cell lines have been fundamental in understanding the cellular mechanisms of CWP232204. These methods allow for controlled environments to examine specific cellular processes and pathways.
Reporter Gene Assays (e.g., TOPflash)
Reporter gene assays, such as the TOPflash assay, are employed to assess the activity of signaling pathways. In the context of this compound research, the TOPflash assay has been used to demonstrate the inhibitory effect of its precursor, CWP232291, on Wnt signaling. Using HEK293 cells, treatment with CWP232291 dose-dependently reduced the promoter activity of TOPflash induced by Wnt-3a-Conditioned Media. nih.govresearchgate.net This inhibition was quantified, with a calculated IC50 value of 273 nM for CWP232291 in this assay. nih.govresearchgate.net
Cell Line-Based Proliferation and Viability Assays
Cell line-based proliferation and viability assays are crucial for evaluating the impact of a compound on cancer cell growth and survival. Studies investigating this compound through its precursor CWP232291 have shown potent growth inhibitory activity in several multiple myeloma (MM) cell lines, including RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM. nih.govresearchgate.net The IC50 values for CWP232291 in these MM cell lines ranged from 13 to 73 nM. nih.govresearchgate.net These assays have also been used to detect the viability of ovarian cancer cell lines treated with the compound.
Table 1: In Vitro Growth Inhibitory Activity of CWP232291 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
| RPMI-8226 | 13 - 73 |
| OPM-2 | 13 - 73 |
| NCI-H929 | 13 - 73 |
| JJN3 | 13 - 73 |
| EJM | 13 - 73 |
Note: Data compiled from reported ranges. nih.govresearchgate.net
Apoptosis Detection Methodologies
Apoptosis detection methodologies are used to determine if a compound induces programmed cell death in target cells. Research on this compound's precursor, CWP232291, has demonstrated its ability to induce apoptosis in MM cells. Treatment with CWP232291 resulted in the activation of caspase-3 and the cleavage of PARP, both key indicators of apoptosis induction. nih.govresearchgate.net Common methods for detecting apoptosis include assessing phosphatidylserine (B164497) externalization (e.g., Annexin V binding), measuring caspase activity, detecting PARP cleavage, and analyzing DNA fragmentation.
Western Blotting and Gene Expression Analysis
Western blotting and gene expression analysis techniques are utilized to study protein levels and gene activity, respectively. These methods have been instrumental in understanding the molecular effects of this compound's precursor, CWP232291. Western blotting has shown the downregulated expression of Wnt target genes, such as survivin, and the degradation of beta-catenin in MM cells following CWP232291 treatment. nih.govresearchgate.net Furthermore, Western blotting was used to detect the activation of caspase-3 and the cleavage of PARP, confirming the induction of apoptosis. nih.govresearchgate.net High levels of beta-catenin expression in AML have also been detected using Western blot analysis in studies related to this compound research. Gene expression analysis, often performed using quantitative real-time PCR, is a complementary technique used to assess changes in mRNA levels of target genes.
Immunofluorescence Microscopy
Immunofluorescence microscopy is a technique that allows for the visualization and localization of specific proteins within cells or tissues using fluorescently labeled antibodies. This method has been mentioned in the context of research involving this compound, specifically for visualizing beta-catenin in studies focusing on acute myeloid leukemia (AML). Immunofluorescence microscopy provides valuable spatial information about protein distribution and changes in response to treatment.
In Vivo Animal Models
In vivo animal models are essential for evaluating the effects of a compound in a complex living system and assessing its potential as a therapeutic agent. Preclinical studies have investigated the anti-tumor efficacy of this compound by administering its precursor, CWP232291, to tumor-bearing mice models. nih.govresearchgate.net Specifically, multiple myeloma xenograft models, such as OPM-2 and RPMI-8226, have been utilized. nih.govresearchgate.net These studies observed significant tumor growth inhibition in the treated mice. researchgate.net Analysis of tumor samples from these models revealed a strong correlation between the anti-tumor effects and the degradation of beta-catenin. nih.govresearchgate.net Furthermore, induction of apoptosis, indicated by the cleavage of Caspase-3 and PARP, was detected in the tumor samples of OPM-2 tumor-bearing mice as early as 2 hours after administration of CWP232291. nih.gov A significant decrease in plasma M protein levels was also observed in these models. nih.gov Patient-derived xenografts (PDX) and syngeneic models are also considered suitable for in vivo validation studies. researchgate.net
Xenograft Tumor Models
Xenograft models involve transplanting human cancer cells or tumor tissue into immunodeficient mice to study tumor growth and response to therapy in a living system nih.govdovepress.comreactionbiology.com. These models can be derived from established cancer cell lines (cell line-derived xenografts, CDX) or directly from patient tumor tissue (patient-derived xenografts, PDX) dovepress.com. PDX models are considered to better recapitulate the biological characteristics and microenvironment of human cancers dovepress.com.
Research using xenograft models has demonstrated that CWP232291, which is converted to this compound in vivo, can attenuate cancer growth frontiersin.org. Studies in ovarian cancer xenograft models, for instance, showed that CWP232291 significantly reduced tumor growth frontiersin.org. The anti-tumor efficacy observed in these models has been correlated with the degradation of beta-catenin in tumor samples, a key downstream effector of the Wnt pathway targeted by this compound medkoo.com.
Different implantation methods are used in xenograft models, including subcutaneous and orthotopic transplantation dovepress.com. Subcutaneous implantation is simpler for monitoring tumor volume, while orthotopic implantation, where tumor cells are placed in the corresponding organ site, can better mimic the natural tumor environment, including metastasis and interaction with the stroma nih.govdovepress.comreactionbiology.com. Xenograft models, including those using zebrafish embryos for rapid assessment, serve as platforms for preclinical drug screening and can potentially aid in identifying personalized therapies netrf.org.
Bone Marrow Engraftment Models
Bone marrow engraftment models are particularly relevant for studying hematological malignancies like acute myeloid leukemia (AML), where the bone marrow is the primary site of the disease biorxiv.org. These models typically involve transplanting human hematopoietic stem cells or leukemia cells into immunodeficient mice, allowing for the study of engraftment, proliferation, and response to therapy within a bone marrow-like microenvironment biorxiv.orgnih.govnyu.eduwindows.net.
Highly immunodeficient mouse strains, such as NOD-scid IL-2Rγnull (NSG) mice, are commonly used for bone marrow engraftment due to their ability to support the engraftment and differentiation of human hematopoietic cells nih.govwindows.net. These "humanized" mouse models allow for the investigation of human immune cell development and function, as well as the behavior of human cancer cells, within a living system nih.govwindows.net.
Studies involving this compound in the context of hematological malignancies have utilized models that assess its impact on bone marrow blast percentage ashpublications.orgresearchgate.net. While specific detailed findings from bone marrow engraftment models solely focused on this compound's direct effects on engrafted leukemia cells were not extensively detailed in the provided snippets, the use of such models is a standard approach in preclinical research for compounds targeting pathways relevant to blood cancers and stem cells, such as the Wnt pathway ashpublications.orgresearchgate.netportlandpress.com. The Wnt signaling pathway plays a critical role in hematopoietic stem cell activity and is often dysregulated in AML ashpublications.orgportlandpress.com.
Ex Vivo Models (e.g., Patient-Derived Organoids)
Ex vivo models, such as patient-derived organoids (PDOs), offer a bridge between traditional in vitro cell culture and in vivo animal models crownbio.comchampionsoncology.com. PDOs are three-dimensional cultures derived from patient tissues that can maintain key characteristics of the original tumor, including genetic and histological features crownbio.comnih.gov. This makes them valuable tools for personalized cancer research and drug screening crownbio.comnih.gov.
Ex vivo models, including PDOs, are generated from patient or animal model tumor tissues and are used relatively soon after collection to minimize changes that can occur in long-term culture championsoncology.com. They provide a more physiologically relevant system for evaluating the efficacy and mechanism of action of potential cancer therapies compared to standard 2D cell cultures championsoncology.com.
Research on this compound has incorporated ex vivo models. Studies have shown that CWP232291, the prodrug of this compound, was effective against ovarian cancer cell lines and patient-derived organoids frontiersin.org. These models have demonstrated that this compound can significantly attenuate ovarian cancer growth frontiersin.org. The use of PDOs allows for the testing of therapeutic agents against models that closely mirror individual patient tumors, potentially improving the predictability of clinical response crownbio.comnih.gov.
Future Directions in Cwp232204 Preclinical Research
Elucidation of Additional Molecular Targets and Off-Pathway Effects
While the primary mechanism of CWP232204 is understood to involve the Wnt/β-catenin pathway and binding to Sam68, future preclinical research should aim to comprehensively elucidate any additional molecular targets or off-pathway effects. nih.govnih.govnih.gov In-depth molecular studies are warranted to identify if this compound interacts with other proteins or signaling cascades beyond its established roles. Understanding potential off-target interactions, distinct from the intended effects on Wnt/β-catenin signaling, is critical for a complete biological profile of the compound. Such studies could involve unbiased proteomic screens or pathway analyses in various cell types to identify novel binding partners or affected downstream processes.
Exploration of this compound Activity in Other Disease Contexts
The aberrant activation of the Wnt signaling pathway is implicated in a range of diseases beyond malignancy, including developmental disorders, vascular conditions, Alzheimer's disease, and liver fibrosis. Given this compound's mechanism as a Wnt inhibitor, future preclinical research could explore its potential therapeutic activity in these or other non-malignant conditions where Wnt signaling plays a pathological role. This would necessitate the use of appropriate preclinical models for each specific disease context, such as animal models of fibrosis or neurodegeneration, to assess efficacy and determine the relevance of Wnt inhibition in these settings.
Development of Novel Combination Strategies Based on Mechanistic Insights
Preclinical studies have demonstrated the potential of this compound as a single agent, and future research is explicitly planned to investigate combination therapies. mdpi-res.comresource.org The known mechanism of action, involving Wnt inhibition, β-catenin degradation, ER stress induction, and Sam68 binding, provides a strong rationale for developing novel combination strategies. nih.govmdpi-res.comnih.govresource.orgnih.gov Preclinical studies could focus on combining this compound with agents that target complementary pathways crucial for cancer cell survival, proliferation, or immune evasion. Potential combinations could include agents that enhance apoptotic pathways, modulate the tumor microenvironment, or target cancer stem cell populations through distinct mechanisms, building upon insights from studies with other Wnt inhibitors.
Advanced Preclinical Modeling for Efficacy and Specificity Studies
To improve the translatability of preclinical findings to clinical outcomes, future research with this compound should increasingly utilize advanced preclinical models. Moving beyond traditional cell lines and basic xenograft models, the use of patient-derived xenografts (PDX), organoids, and microphysiological systems ("organ-on-a-chip") can provide more physiologically relevant platforms to evaluate the efficacy and specificity of this compound. These sophisticated models can better recapitulate the complexity of human tumors and their microenvironment, allowing for a more accurate assessment of anti-tumor activity and the identification of potential off-target effects on normal tissues.
Investigation of this compound in Stem Cell Biology Beyond Malignancy
The Wnt signaling pathway is fundamentally important for the maintenance and regulation of normal stem cell populations, including hematopoietic stem cells. mdpi-res.com While this compound targets cancer stem cells, a critical area for future preclinical investigation is its impact on non-malignant stem cell biology. Understanding the specific effects of this compound on various types of normal stem cells (e.g., hematopoietic, mesenchymal, epithelial) is crucial to assess potential on-target toxicity in healthy, rapidly regenerating tissues. Preclinical studies employing isolated normal stem cell populations in vitro and relevant in vivo models can provide valuable insights into the compound's effects on tissue homeostasis, regeneration, and differentiation outside the context of cancer.
Q & A
Basic Research Questions
Q. What are the primary molecular targets and mechanisms of action of CWP232204 in modulating the Wnt/β-catenin signaling pathway?
- Methodological Answer : this compound binds to SAM68 (Src-associated substrate in mitosis), which regulates alternative splicing of TCF and promotes β-catenin degradation via apoptosis. To validate this, researchers should perform in vitro kinase assays, Western blotting for β-catenin levels, and RNA interference to confirm SAM68 dependency .
Q. How should researchers design in vitro experiments to evaluate the efficacy of this compound in cancer models?
- Methodological Answer : Use cancer cell lines with dysregulated Wnt/β-catenin pathways (e.g., AML, MDS models). Include dose-response curves (0.1–10 µM), negative controls (vehicle-treated cells), and positive controls (e.g., existing Wnt inhibitors). Measure apoptosis via flow cytometry (Annexin V/PI staining) and β-catenin degradation via immunofluorescence .
Q. What are the recommended protocols for ensuring reproducibility in this compound studies?
- Methodological Answer : Document experimental parameters rigorously, including cell passage numbers, serum batch details, and incubation times. Use standardized assays (e.g., MTT for viability) and validate findings across ≥3 independent replicates. Reference established protocols from journals like the Beilstein Journal of Organic Chemistry for compound characterization .
Advanced Research Questions
Q. How can researchers address challenges in quantifying this compound's synergistic effects with other Wnt pathway inhibitors?
- Methodological Answer : Apply combination index (CI) analysis using the Chou-Talalay method. Test serial dilutions of this compound paired with agents like PRI-724 (CBP/β-catenin inhibitor). Use synergy plots and statistical validation (e.g., ANOVA with post-hoc tests) to distinguish additive vs. synergistic effects .
Q. What methodological approaches are recommended for analyzing contradictory data in studies investigating this compound's effects across different cancer cell lines?
- Methodological Answer : Conduct cross-line validation using transcriptomic profiling (RNA-seq) to identify Wnt-related gene expression disparities. Pair this with functional assays (e.g., CRISPR knockout of SAM68) to isolate context-dependent mechanisms. Use multivariate regression to adjust for confounding variables like mutation status .
Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?
- Methodological Answer : Perform comparative pharmacokinetic studies using LC-MS/MS to measure plasma and tissue concentrations. Adjust dosing regimens based on bioavailability calculations (e.g., AUC ratios) and incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human-equivalent doses .
Data Contradiction and Validation
Q. How should researchers validate unexpected findings, such as this compound-induced upregulation of β-catenin in specific subtypes?
- Methodological Answer : Replicate experiments using orthogonal methods (e.g., qPCR for β-catenin mRNA vs. protein quantification). Perform single-cell RNA sequencing to identify subpopulations with divergent responses. Cross-reference results with public databases (e.g., TCGA) to assess clinical relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
